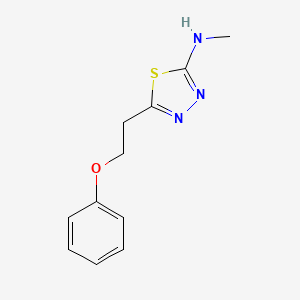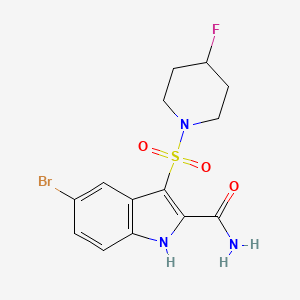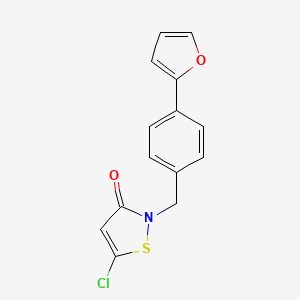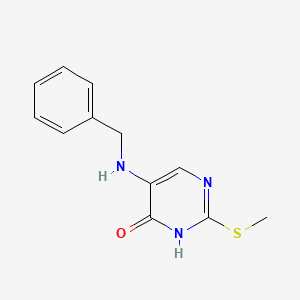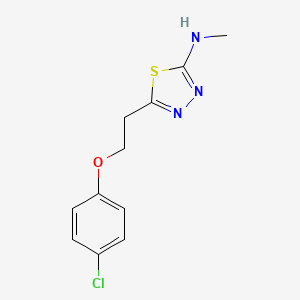
2-(Pentan-2-ylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentan-2-ylamino)acetic acid is an organic compound with the molecular formula C7H15NO2 It is a derivative of acetic acid where one of the hydrogen atoms is replaced by a pentan-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-2-ylamino)acetic acid typically involves the reaction of pentan-2-ylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom of the chloroacetic acid, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Pentan-2-ylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Pentan-2-ylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pentan-2-ylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)acetic acid: Similar structure but with a methyl group instead of a pentan-2-yl group.
2-(Ethylamino)acetic acid: Similar structure but with an ethyl group instead of a pentan-2-yl group.
2-(Propylamino)acetic acid: Similar structure but with a propyl group instead of a pentan-2-yl group.
Uniqueness
2-(Pentan-2-ylamino)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pentan-2-yl group can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
87045-12-3 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(pentan-2-ylamino)acetic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-6(2)8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
KKUYORHOKWFOEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)

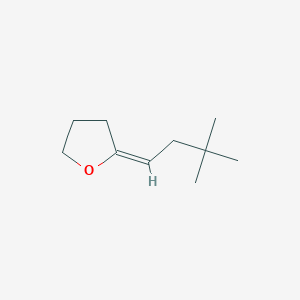
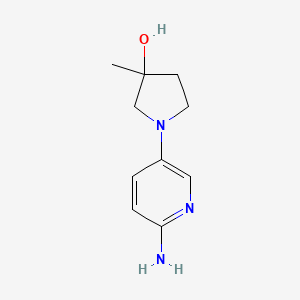
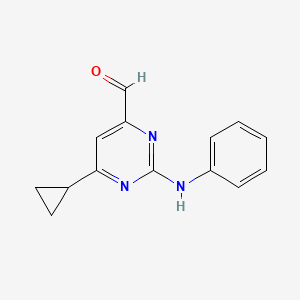
![5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12917263.png)

![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)

